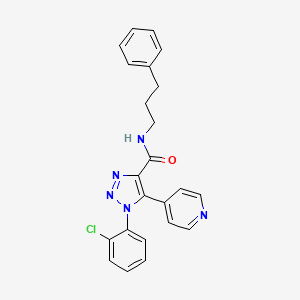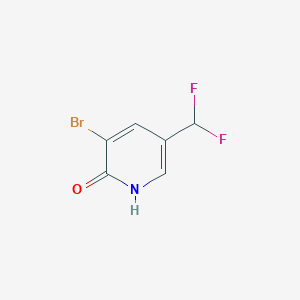
2(1H)-Pyridinone, 3-bromo-5-(difluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyridinone, 3-bromo-5-(difluoromethyl)- is a useful research compound. Its molecular formula is C6H4BrF2NO and its molecular weight is 224.005. The purity is usually 95%.
BenchChem offers high-quality 2(1H)-Pyridinone, 3-bromo-5-(difluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(1H)-Pyridinone, 3-bromo-5-(difluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Proton Transfer Studies
- Photoinduced Tautomerization and Proton Transfer : The chromophore class containing derivatives like 2-(3-bromo-1H-pyrazol-5-yl)pyridine exhibits three types of photoreactions: excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. These processes are evidenced by dual luminescence and irreversible kinetic coupling of fluorescence bands (Vetokhina et al., 2012).
Spectroscopic Characterization
- Spectroscopic and Optical Studies : Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies have been applied to study 5-Bromo-2-(trifluoromethyl)pyridine. The molecule's geometric structure and vibrational frequencies have been investigated using density functional theory (H. Vural & M. Kara, 2017).
Chemical Synthesis
- Synthesis of Nitrogen Heterocycles : The 2(1H)-pyridinone system, including halogenated versions, is a common intermediate for synthesizing various nitrogen heterocycles like pyridine and piperidine. These compounds are significant in pharmacology due to their antimicrobial activity and are also used in synthesizing elfamycin antibiotics (Agami et al., 2002).
Material Synthesis
- Modular Synthesis of Substituted Pyridines : A one-pot reaction sequence has been developed for synthesizing various substituted pyridines. This method involves transition-metal catalyst-free conditions and uses a 2-fluoro-1,3-dicarbonyl compound for the regioselective synthesis of these pyridines (Song et al., 2016).
Luminescent Materials
- Tuning Luminescent Properties : Research on heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands has shown a wide range of redox and emission properties. These properties can be tuned by varying the ancillary tetrazolate ligand, making them potentially useful in organic light-emitting devices (Stagni et al., 2008).
作用機序
Target of Action
The compound 3-bromo-5-(difluoromethyl)-1H-pyridin-2-one is known to be involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound also appears to have some activity as a succinate dehydrogenase inhibitor , which suggests it may have a role in the regulation of the citric acid cycle.
Mode of Action
In the context of the Suzuki–Miyaura coupling reaction, the compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . The compound, being a boron reagent, is involved in the transmetalation step, where it transfers formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The compound’s action as a succinate dehydrogenase inhibitor suggests it affects the citric acid cycle . Succinate dehydrogenase is a key enzyme in this cycle, and its inhibition can disrupt the cycle, potentially leading to a variety of downstream effects.
Result of Action
The result of the compound’s action would depend on its specific use. In the context of the Suzuki–Miyaura coupling reaction, the compound helps form new carbon–carbon bonds . If used as a succinate dehydrogenase inhibitor, it could disrupt the citric acid cycle and have various downstream effects .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For example, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant , suggesting that the compound could be stable under a variety of conditions.
特性
IUPAC Name |
3-bromo-5-(difluoromethyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2NO/c7-4-1-3(5(8)9)2-10-6(4)11/h1-2,5H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVINNVGIDQTSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(3,4-dimethoxyphenyl)-1,8,8-trimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2759948.png)
![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide](/img/structure/B2759950.png)
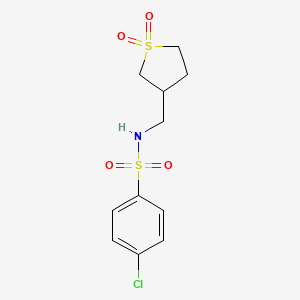
![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2759952.png)
![1-[3-(Phenoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2759953.png)
![[(2R,4S)-2-Methyloxan-4-yl]methanol](/img/structure/B2759955.png)
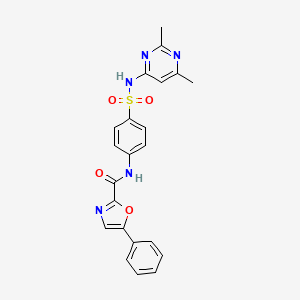
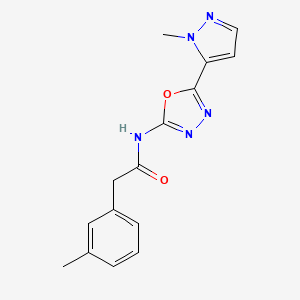

![3-Iodo-1,4,5,6-tetrahydrocyclopenta[C]pyrazole](/img/structure/B2759961.png)
![N-(2-fluorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2759964.png)
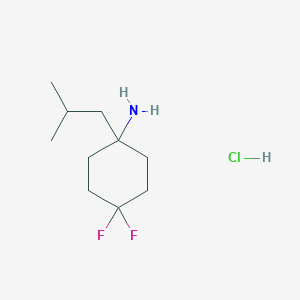
amine hydrochloride](/img/structure/B2759968.png)
